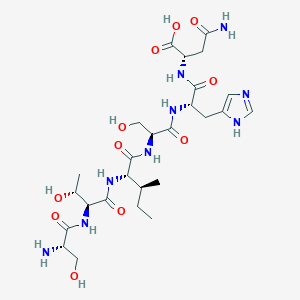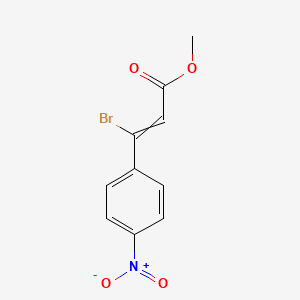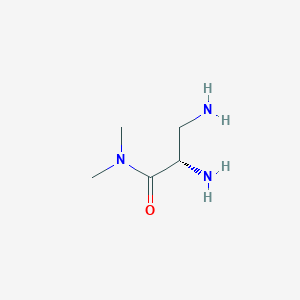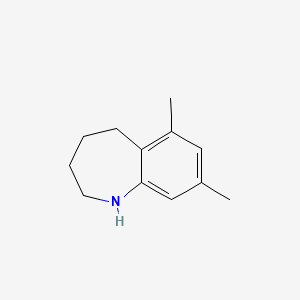![molecular formula C20H25NOS B14204437 3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine CAS No. 830320-28-0](/img/structure/B14204437.png)
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine is an organic compound characterized by the presence of a pyridine ring substituted with an oct-1-en-1-yl group and a 4-methoxyphenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The double bond in the oct-1-en-1-yl group can be reduced to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine involves its interaction with specific molecular targets. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The pyridine ring can participate in π-π interactions with aromatic amino acids, influencing protein structure and activity.
相似化合物的比较
Similar Compounds
4-Methoxyphenylsulfanyl derivatives: Compounds with similar sulfanyl groups but different alkyl or aryl substituents.
Pyridine derivatives: Compounds with various substituents on the pyridine ring.
Uniqueness
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfanyl group and an oct-1-en-1-yl group on the pyridine ring distinguishes it from other pyridine derivatives.
属性
CAS 编号 |
830320-28-0 |
|---|---|
分子式 |
C20H25NOS |
分子量 |
327.5 g/mol |
IUPAC 名称 |
3-[2-(4-methoxyphenyl)sulfanyloct-1-enyl]pyridine |
InChI |
InChI=1S/C20H25NOS/c1-3-4-5-6-9-20(15-17-8-7-14-21-16-17)23-19-12-10-18(22-2)11-13-19/h7-8,10-16H,3-6,9H2,1-2H3 |
InChI 键 |
VYVVLRBXYGBKEP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=CC1=CN=CC=C1)SC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14204387.png)
![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)

![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)

![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
